The Strategic Role of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery
The Strategic Role of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its structural resemblance to indole, a core component of numerous biologically active molecules, allows it to act as a bioisostere, effectively mimicking the natural substrate or ligand to modulate biological processes.[1] This unique characteristic has positioned 7-azaindole derivatives as crucial building blocks in the synthesis of novel therapeutic agents.[2] Among these, Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, with the Chemical Abstracts Service (CAS) number 871583-23-2 , has emerged as a particularly valuable intermediate.[3][4] Its strategic placement of a chloro substituent and a carboxylate group provides synthetic handles for diversification, enabling the exploration of a vast chemical space in the quest for potent and selective drugs. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and application in drug discovery.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis and drug design. The key identifiers and properties of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 871583-23-2 | [3],[4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [3],[4] |
| Molecular Weight | 210.62 g/mol | [3],[4] |
| IUPAC Name | methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | [4] |
| Synonyms | Methyl 4-chloro-7-azaindole-2-carboxylate, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester | [4] |
| Appearance | Typically a powder | [5] |
| Purity | Commonly available at ≥98% | [3] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While various synthetic routes to the 7-azaindole core exist, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on common synthetic strategies for related 7-azaindole derivatives. The causality behind experimental choices is emphasized.
Step 1: Synthesis of a 2-amino-3-halopyridine derivative.
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Rationale: Starting with a functionalized pyridine ring is crucial for controlling the regiochemistry of the subsequent cyclization. The amino group acts as a nucleophile, while the halogen can be used for further modifications or to direct the cyclization.
Step 2: Introduction of the pyrrole fragment precursor.
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Protocol: The substituted aminopyridine is reacted with a suitable three-carbon component that will form the pyrrole ring. A common choice is a pyruvate derivative or a related α,β-unsaturated carbonyl compound.
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Causality: The reaction conditions (e.g., base or acid catalysis) are chosen to facilitate the initial condensation and subsequent intramolecular cyclization.
Step 3: Cyclization to form the 1H-pyrrolo[2,3-b]pyridine core.
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Protocol: The intermediate from Step 2 is subjected to conditions that promote intramolecular cyclization, often involving heating in a high-boiling point solvent.
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Causality: The choice of solvent and temperature is critical to overcome the activation energy for the ring-closing reaction while minimizing side product formation.
Step 4: Regioselective Chlorination.
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Protocol: The 1H-pyrrolo[2,3-b]pyridine core is chlorinated at the 4-position. This can be challenging due to the reactivity of the pyrrole ring. Protecting the pyrrole nitrogen (e.g., with a sulfonyl group) can be necessary to direct the chlorination to the pyridine ring.[6]
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Causality: The use of a protecting group is a key strategic decision to prevent unwanted reactions on the electron-rich pyrrole ring and achieve the desired regioselectivity on the pyridine ring.
Step 5: Carboxylation and Esterification.
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Protocol: The C2-position of the 7-azaindole is functionalized with a carboxyl group, which is then esterified to the methyl ester. This can be achieved through various methods, including formylation followed by oxidation and esterification, or direct carboxylation using a suitable reagent.
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Causality: The choice of carboxylation and esterification method depends on the overall synthetic strategy and the compatibility of the reagents with the existing functional groups on the molecule.
Applications in Drug Discovery: A Versatile Building Block
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active compounds. The chloro and ester functionalities serve as versatile handles for introducing molecular diversity through various chemical transformations.
Role in the Synthesis of Kinase Inhibitors
The 7-azaindole scaffold is a common core in many kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The chloro group at the 4-position can be displaced by various nucleophiles in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce different aryl or heteroaryl groups, which can occupy the hydrophobic pocket of the kinase.[7] The carboxylate group can be converted to an amide, which can form additional hydrogen bonds and improve the pharmacokinetic properties of the final compound.
Application in the Development of Phosphodiesterase 4B (PDE4B) Inhibitors
Recent research has highlighted the use of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective inhibitors of phosphodiesterase 4B (PDE4B).[8] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated therapeutic target for inflammatory diseases.[8] The synthesis of these inhibitors often starts from intermediates like Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, where the ester is converted to a variety of amides to explore the structure-activity relationship (SAR).[8]
The following diagram illustrates the general mechanism of PDE4B inhibition and the role of the 7-azaindole scaffold.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. 871583-23-2 | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - Moldb [moldb.com]
- 4. methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C9H7ClN2O2 | CID 37818556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氯-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
